

The Active Metabolite of IMM-010 Maleate: A Technical Overview

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Compound of Interest

Compound Name: *Imm-010 maleate*

Cat. No.: *B15610061*

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IMM-010 maleate, a novel orally administered small molecule, functions as a prodrug for the potent programmed cell death ligand 1 (PD-L1) inhibitor, YPD-29B. This technical guide provides an in-depth analysis of the metabolic activation of IMM-010, its pharmacokinetic profile, and the experimental methodologies employed in its characterization. This information is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

Metabolic Activation of IMM-010

IMM-010 is an ester prodrug designed to overcome certain physicochemical challenges of its active counterpart, YPD-29B[1]. The conversion of IMM-010 to YPD-29B is a critical step for its therapeutic activity.

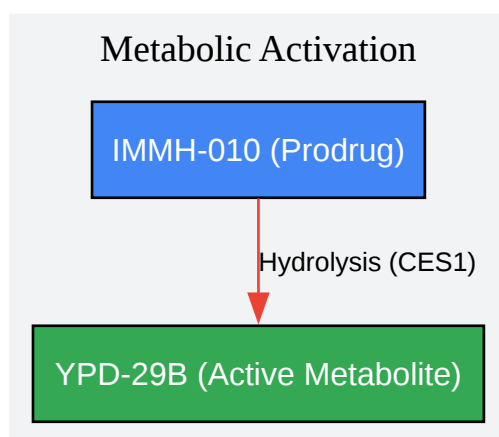
The Active Metabolite: YPD-29B

The primary and active metabolite of IMM-010 is YPD-29B[1][2][3][4][5]. IMM-010, chemically named 2-[4-(2-bromo-biphenyl-3-ylmethoxy)-5-chloro-2-(pyridin-3-ylmethoxy)-benzylamino]-3-hydroxy-propionic acid isopropyl ester, undergoes hydrolysis of its ester bond to yield YPD-29B[2][3]. This active metabolite, YPD-29B, is a highly potent inhibitor of the PD-1/PD-L1 interaction, with an IC₅₀ value of less than 10⁻¹³ M[1][2][3].

Enzymatic Conversion

The hydrolysis of IMM-010 to YPD-29B is primarily catalyzed by Carboxylesterase 1 (CES1) [1][4]. In vitro studies using human liver S9 fractions and selective inhibitors have confirmed the role of CES1 in this metabolic conversion[1].

The metabolic conversion pathway is illustrated in the following diagram:



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Caption: Metabolic activation of IMM-010 to its active form, YPD-29B.

Pharmacokinetics of IMM-010 and YPD-29B in Rats

Following oral administration, IMM-010 is rapidly and extensively converted to its active metabolite, YPD-29B[2][3][6]. Pharmacokinetic studies in rats have provided key insights into the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and its active metabolite.

Plasma Pharmacokinetic Parameters

The table below summarizes the key plasma pharmacokinetic parameters of IMM-010 and YPD-29B in rats after a single oral administration of **IMM-010 maleate** at different doses.

Parameter	IMMH-010 (10 mg/kg)	YPD-29B (from 10 mg/kg IMMH-010)	IMMH-010 (30 mg/kg)	YPD-29B (from 30 mg/kg IMMH-010)	IMMH-010 (100 mg/kg)	YPD-29B (from 100 mg/kg IMMH-010)
Tmax (h)	0.25 ± 0.00	0.38 ± 0.13	0.30 ± 0.11	0.50 ± 0.00	0.42 ± 0.14	0.50 ± 0.00
Cmax (ng/mL)	10.37 ± 1.83	315.73 ± 35.80	25.17 ± 10.00	794.67 ± 215.55	116.83 ± 45.18	2015.67 ± 348.18
AUC (0-t) (ng·h/mL)	9.00 ± 2.65	741.51 ± 108.83	25.22 ± 10.02	2397.00 ± 643.34	208.13 ± 91.54	8847.67 ± 1563.81
AUC (0-inf) (ng·h/mL)	9.00 ± 2.65	742.63 ± 108.99	25.22 ± 10.02	2400.33 ± 642.86	208.13 ± 91.54	8856.33 ± 1561.43
t1/2 (h)	1.15 ± 0.32	1.81 ± 0.20	1.18 ± 0.27	2.14 ± 0.25	1.57 ± 0.28	3.32 ± 0.40

Data
presented
as mean ±
SD (n=5).
Sourced
from[2].

Tissue Distribution

Tissue distribution studies in rats revealed that after a single oral dose of 10 mg/kg **IMMH-010 maleate**, the prodrug was primarily found in the adrenal gland, lymph nodes, heart, liver, and spleen. The active metabolite, YPD-29B, was mainly observed in the liver, lymph, kidney, and lung[2][3].

Excretion

Within 72 hours of oral administration of 10 mg/kg **IMMH-010 maleate** in rats, approximately 28.81% of the dose was recovered in the urine and feces. This included 7.99% as unchanged IMM-010 and 20.82% as YPD-29B[2][3]. The majority of the excreted compounds were found in the feces[2].

Experimental Protocols

The following sections detail the methodologies used in the key studies of IMM-010 metabolism and pharmacokinetics.

In Vitro Metabolism in Liver S9 Fractions

This experiment aimed to assess the rate of conversion of IMM-010 to YPD-29B in the liver S9 fractions of different species.

- Materials: IMM-010, liver S9 fractions (human, monkey, dog, rat), NADPH regenerating system, Tris-HCl buffer, MgCl₂.
- Procedure:
 - IMM-010 (10 µM) was incubated with liver S9 homogenate protein (0.5 mg/mL) and an NADPH regenerating system in a Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.
 - The reaction mixture was preincubated for 2 minutes at 37°C.
 - The reaction was initiated by the addition of IMM-010.
 - Samples were collected at various time points and analyzed by LC-MS/MS to determine the concentrations of IMM-010 and its metabolites.

Animal Pharmacokinetic Study

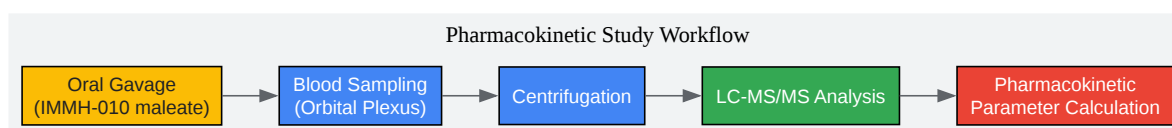
This study was designed to determine the plasma concentration-time profiles of IMM-010 and YPD-29B after oral administration in rats.

- Animals: Female Sprague-Dawley rats.
- Dosing: **IMM-010 maleate** was suspended in 0.5% sodium carboxymethyl cellulose and administered via oral gavage at doses of 10, 30, and 100 mg/kg[2][3].
- Sample Collection:
 - Blood samples were collected via the orbital plexus into heparinized tubes containing NaF (an esterase inhibitor) at specified time points (5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12,

24, 36, and 48 hours)[2][3].

- Plasma was separated by centrifugation and stored at -20°C until analysis[2][3].
- Analysis: Plasma concentrations of IMM-H-010 and YPD-29B were determined using a validated LC-MS/MS method[2][3].

The workflow for the pharmacokinetic study is depicted below:



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Caption: Workflow for the in vivo pharmacokinetic study of IMM-H-010.

LC-MS/MS Analytical Method

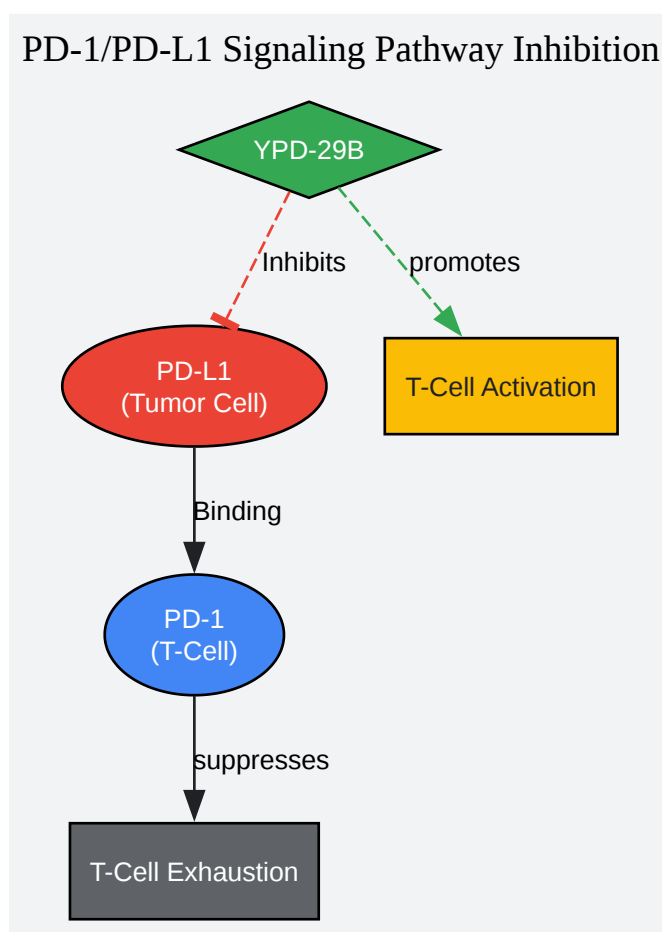
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of IMM-H-010 and YPD-29B in biological matrices[2][3].

- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Mode: A positive-negative polarity switching mode was used. IMM-H-010 was detected in positive ion mode, and YPD-29B was detected in negative ion mode[3].
- MRM Transitions:
 - IMM-H-010: m/z 641.3 \rightarrow 494.2[3]
 - YPD-29B: m/z 597.1 \rightarrow 154.8[3]
- Internal Standards: Structural analogs were used as internal standards for quantification[3].

Mechanism of Action of the Active Metabolite

The active metabolite, YPD-29B, exerts its anti-tumor effect by inhibiting the interaction between PD-1 and PD-L1. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system.

The signaling pathway is illustrated below:



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Caption: YPD-29B blocks the PD-1/PD-L1 interaction, leading to T-cell activation.

In summary, **IMMH-010 maleate** is effectively a prodrug that, after oral administration, is rapidly converted to its highly potent active metabolite, YPD-29B. This conversion is essential for its therapeutic action as a PD-L1 inhibitor in cancer immunotherapy. The provided data and

protocols offer a comprehensive understanding for researchers engaged in the development of similar therapeutic agents.

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